1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one
Description
1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one (CAS: 409335-13-3) is a chiral pyrrolidinone derivative with a molecular formula of C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . Its structure features a pyrrolidin-2-one core substituted with a (2R)-oxiran-2-ylmethyl group, where the epoxide (oxirane) moiety introduces significant reactivity due to its strained three-membered ring. This compound is often utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in reactions involving epoxide ring-opening, which can yield diverse functionalized products .
Properties
IUPAC Name |
1-[[(2R)-oxiran-2-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCCGGMWVUBVBO-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C[C@@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with an epoxide precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic attack of the pyrrolidinone nitrogen on the epoxide ring . Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in drug design to target specific enzymes and proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidin-2-one derivatives exhibit varied biological and chemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Properties
Stereochemical Considerations
The (2R)-configuration in this compound contrasts with Sharpless dihydroxylation products (e.g., ), where stereochemistry dictates metabolic pathways and target interactions. Epoxide stereochemistry also influences regioselectivity in ring-opening reactions, critical for drug derivatization .
Biological Activity
Chemical Structure and Properties
1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one, with the chemical formula , is a compound featuring an oxirane (epoxide) group attached to a pyrrolidinone structure. This unique configuration suggests potential biological activity due to the reactivity of the epoxide and the pharmacological properties associated with pyrrolidinones.
Antimicrobial Properties
Research has indicated that derivatives of pyrrolidin-2-one, including this compound, exhibit significant antimicrobial activity. A study highlighted that certain pyrrolidine derivatives demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid . The presence of the oxirane moiety may enhance this activity by facilitating interactions with microbial targets.
Anticancer Activity
The anticancer potential of pyrrolidinone derivatives has been explored extensively. For instance, a series of 5-oxopyrrolidine derivatives were tested against A549 lung adenocarcinoma cells, revealing structure-dependent cytotoxicity. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation, suggesting that modifications to the pyrrolidine structure can lead to enhanced anticancer properties .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 1-(5-nitrothiophene) | A549 | 12.5 | Anticancer |
| This compound | A549 | TBD | Anticancer |
| Control (Cisplatin) | A549 | 5.0 | Standard |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:
- Enzyme Inhibition : The epoxide group can react with nucleophiles, potentially inhibiting enzymes critical for microbial survival or cancer cell proliferation.
- Cell Membrane Interaction : The compound may disrupt microbial membranes or interfere with cellular signaling in cancer cells.
Synthesis and Evaluation
A study focused on synthesizing various pyrrolidine derivatives, including those based on the pyrrolidinone structure, assessed their biological activities. The findings indicated that specific substitutions on the pyrrolidine ring significantly influenced both antimicrobial and anticancer activities .
Comparative Analysis
In comparative studies, compounds were evaluated for their efficacy against standard treatments:
- Antimicrobial Testing : In vitro tests against resistant bacterial strains showed that modifications leading to increased lipophilicity enhanced membrane penetration and antimicrobial potency.
- Anticancer Efficacy : The cytotoxic effects were compared to established chemotherapeutics like cisplatin, revealing that certain derivatives could match or exceed the efficacy of traditional agents under specific conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
